Product packaging for Epoxiconazole-d4(Cat. No.:)

Epoxiconazole-d4

Cat. No.: B1152591
M. Wt: 333.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Epoxiconazole (B1671545) in Agrochemistry and Environmental Science Research

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is extensively used in agriculture to control a wide range of fungal diseases in various crops, including cereals, coffee, and sugar beets. capes.gov.brnih.gov Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes, thereby impeding fungal growth. capes.gov.br Due to its widespread application, the environmental fate and potential residues of epoxiconazole in soil, water, and food products are subjects of significant scientific scrutiny. capes.gov.brnih.gov Research in this area is crucial for assessing environmental impact, ensuring food safety, and developing effective and sustainable agricultural practices. nih.gov

Rationale for Stable Isotope Labeling: The Utility of Epoxiconazole-d4 as a Research Tool

Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable (non-radioactive) isotope. bohrium.com In the case of this compound, four hydrogen atoms in the epoxiconazole molecule are replaced with deuterium (B1214612) (d), a stable isotope of hydrogen. caymanchem.com This substitution results in a molecule with a slightly higher molecular weight but with chemical properties that are nearly identical to the unlabeled compound. bohrium.com

The primary utility of this compound lies in its application as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). nih.govresearchgate.net In this method, a known quantity of the labeled standard (this compound) is added to a sample before extraction and analysis. Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any loss of the target analyte (epoxiconazole) during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the unlabeled to the labeled compound using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), highly accurate and precise quantification of the original amount of epoxiconazole in the sample can be achieved, compensating for matrix effects and procedural losses. nih.govresearchgate.net

Scope and Objectives of Contemporary Academic Research Utilizing this compound

Modern scientific research leverages this compound to achieve several key objectives, primarily centered around the accurate quantification of epoxiconazole residues in various matrices. The scope of this research is broad, encompassing environmental monitoring, food safety analysis, and studies on the environmental fate and behavior of the fungicide.

Key research objectives include:

Development and Validation of Analytical Methods: A significant portion of research is dedicated to creating and validating robust analytical methods for detecting and quantifying epoxiconazole in complex samples. These studies often use this compound to ensure the accuracy and reliability of the methods.

Multi-residue Analysis: Researchers are developing methods for the simultaneous analysis of multiple pesticide residues, including epoxiconazole, in a single run. This compound is a crucial component in these multi-residue methods, providing a reliable internal standard for its specific analyte. nih.gov

Enantioselective Analysis: Epoxiconazole is a chiral compound, meaning it exists as different stereoisomers (enantiomers) that can have different biological activities and degradation rates. Research is focused on developing enantioselective analytical methods to study the behavior of individual enantiomers in the environment. This compound is used as an internal standard in these studies to accurately quantify each enantiomer. nih.govnih.gov

Environmental Fate and Biotransformation Studies: Understanding how epoxiconazole behaves and transforms in the environment is a key research area. Studies investigate its degradation in soil and water, its uptake by plants, and its bioaccumulation in organisms. This compound is instrumental in accurately tracking the parent compound throughout these complex processes. nih.govacs.org

Detailed Research Findings

Research FocusMatrixAnalytical MethodKey FindingsReference
Enantioselective Bioaccumulation Tubifex (a type of worm), Soil, WaterHPLC-MS/MSThe bioaccumulation of epoxiconazole enantiomers in tubifex was found to be enantioselective. The study developed a sensitive method for determining epoxiconazole enantiomers. nih.govacs.org
Simultaneous and Enantioselective Determination Tea, Tea Infusion, SoilChiral HPLC-Q-TOF/MSA novel method was developed for the simultaneous enantiomeric analysis of cis-epoxiconazole and indoxacarb. The method demonstrated good sensitivity and reliability for monitoring these pesticides in tea and soil. bohrium.comnih.gov
Multi-residue Analysis of Pesticides SedimentLC-ESI-MS/MSA multi-residue method using isotope dilution was developed for the determination of 26 pesticides, including epoxiconazole. The use of deuterated standards improved the accuracy of the method. nih.govresearchgate.net
Enantioselective Behavior in Agro-ecosystems Vegetables (Cabbage, Pakchoi, Pepper), Soil, EarthwormsLC-Q-TOF/MSThe degradation of cis-epoxiconazole was found to be enantioselective in cabbage and pepper. The study provided insights into the environmental risk assessment of cis-epoxiconazole. nih.gov

Properties

Molecular Formula

C₁₇H₉D₄ClFN₃O

Molecular Weight

333.78

Synonyms

Opal-d4;  Opal (fungicide)-d4;  Opus-d4;  BAS 480F-d4;  cis-(±)-1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole-d4;  rel-1-[[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole-d4;  rel-1-[[(2R,3S)-3

Origin of Product

United States

Synthesis and Comprehensive Characterization of Epoxiconazole D4 for Research Applications

Methodologies for Deuterium (B1214612) Incorporation in Epoxiconazole (B1671545) Synthesis

The synthesis of Epoxiconazole-d4 is not typically a direct deuteration of the final Epoxiconazole molecule. Instead, it involves a multi-step synthetic route that utilizes a deuterated precursor. A common and efficient strategy is to synthesize a deuterated version of a key building block, which is then carried through the remaining reaction steps to yield the final labeled product.

A plausible synthetic approach for this compound involves the initial preparation of 2-chlorobenzaldehyde-d4. This can be achieved through various deuteration methods, such as acid-catalyzed hydrogen-deuterium exchange on 2-chlorobenzaldehyde (B119727) using a deuterium source like deuterium oxide (D₂O) with a suitable catalyst. Another approach is the deuteration of a related precursor, such as 2-chlorotoluene, followed by oxidation to the aldehyde. For instance, o-chlorotoluene can be chlorinated and then hydrolyzed to produce 2-chlorobenzaldehyde. guidechem.com A deuterated version of this process could utilize deuterated reagents.

Once the 2-chlorobenzaldehyde-d4 is obtained, it can be used in a synthetic pathway analogous to that of the unlabeled Epoxiconazole. A general synthesis of Epoxiconazole involves the reaction of 2-chlorobenzaldehyde with a suitable Grignard reagent derived from 4-fluorobromobenzene to form a diaryl carbinol. This intermediate is then epoxidized, and the resulting epoxide is reacted with 1H-1,2,4-triazole to introduce the triazole moiety, ultimately forming the Epoxiconazole structure. By starting with 2-chlorobenzaldehyde-d4, the deuterium labels are incorporated into the final product at the desired positions on the phenyl ring.

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Confirmation

To ensure the suitability of this compound as an internal standard, it is imperative to rigorously characterize the synthesized compound to confirm its structure, isotopic purity, and chemical purity. This is achieved through a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance Spectroscopy for Deuteration Site and Extent of Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the site and extent of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the 2-chlorophenyl ring would be significantly diminished or absent compared to the spectrum of unlabeled Epoxiconazole. The integration of the remaining proton signals would allow for the calculation of the percentage of deuteration.

Furthermore, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing definitive evidence of their presence and location within the molecule. The chemical shifts in the ²H NMR spectrum would correspond to the positions of the deuterium atoms on the 2-chlorophenyl ring.

Table 1: Hypothetical ¹H NMR Data Comparison for Epoxiconazole and this compound

Proton Assignment Epoxiconazole (Unlabeled) Chemical Shift (ppm) This compound Chemical Shift (ppm) Expected Integration Change
Aromatic Protons (4-fluorophenyl)7.0 - 7.57.0 - 7.5No significant change
Aromatic Protons (2-chlorophenyl)7.2 - 7.6Greatly reduced or absent>95% reduction
Triazole Protons7.8, 8.27.8, 8.2No significant change
Methylene Protons4.5 - 5.04.5 - 5.0No significant change
Oxirane Proton3.83.8No significant change

Note: This table is based on expected spectral changes and not on experimentally published data.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the molecular weight of this compound with high precision and for confirming its isotopic distribution. The nominal molecular weight of unlabeled Epoxiconazole is approximately 329.77 g/mol . With the substitution of four hydrogen atoms (atomic mass ~1.008 amu) with four deuterium atoms (atomic mass ~2.014 amu), the molecular weight of this compound is expected to be approximately 333.79 g/mol . bioscience.co.uk

HRMS can distinguish between the molecular ions of the unlabeled compound and its deuterated isotopologues (d1, d2, d3, d4). By analyzing the relative intensities of these isotopic peaks, the isotopic purity can be accurately determined. For use as an internal standard, a high percentage of the d4 isotopologue is desired, with minimal presence of other isotopologues.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Isotopologue Theoretical m/z [M+H]⁺ Expected Relative Abundance
d0 (Unlabeled)330.0804<1%
d1331.0867<1%
d2332.0930<1%
d3333.0992<2%
d4334.1055>95%

Note: This table represents theoretical values for a high-purity standard and is not based on a specific batch analysis.

Chromatographic Purity Assessment of Synthesized this compound

The chemical purity of the synthesized this compound is critical to ensure that it does not interfere with the analysis of the target analyte. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A reversed-phase HPLC method, often coupled with a UV or mass spectrometric detector, can be employed to separate this compound from any non-deuterated starting materials, reaction byproducts, or other impurities.

A study by Zhang et al. (2014) describes a chiral HPLC-MS/MS method for the analysis of cis-epoxiconazole, which can be adapted for the purity assessment of its deuterated analog. nih.govtea-science.comcaymanchem.comsigmaaldrich.cn Such a method would typically use a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with a buffer or acid additive to improve peak shape. The purity is determined by integrating the peak area of this compound relative to the total area of all detected peaks. For use as an internal standard, a chemical purity of >95% is generally required.

Table 3: Example HPLC Method Parameters for Purity Analysis of this compound

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm or Mass Spectrometry (MS)
Injection Volume 10 µL
Expected Retention Time ~8-12 minutes

Note: These are typical parameters and may require optimization for a specific instrument and batch of this compound.

Advanced Analytical Methodologies Employing Epoxiconazole D4 for Quantitative and Tracer Studies

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preferred technique for the analysis of Epoxiconazole (B1671545) due to its high selectivity, sensitivity, and applicability to a wide range of complex matrices. The development of these methods requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Separation for Epoxiconazole and Metabolites

Achieving effective chromatographic separation is fundamental for the accurate quantification of Epoxiconazole and its various metabolites, which may include hydroxylated and other transformation products. lcms.cz The goal is to resolve the parent compound from its metabolites and from potential matrix interferences.

Research findings indicate that reversed-phase chromatography is highly effective for this purpose. A common approach involves using a C18 column, which separates compounds based on their hydrophobicity. researchgate.net For enhanced separation, especially when dealing with chiral compounds like Epoxiconazole, specialized chiral columns such as the CHIRALCEL OD-3R have been employed. nih.gov

The mobile phase composition is a critical parameter that is optimized to achieve good peak shape and resolution. A typical mobile phase consists of a gradient mixture of an aqueous component and an organic solvent, most commonly acetonitrile (B52724). gcms.cz The addition of modifiers like formic acid (typically at 0.1%) to the aqueous phase is a standard practice to improve the ionization efficiency of the target analytes in the mass spectrometer's source, leading to enhanced sensitivity. researchgate.netnih.gov

Table 1: Example Chromatographic Conditions for Epoxiconazole Analysis

Parameter Condition Purpose
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) Provides separation based on hydrophobicity, suitable for Epoxiconazole and its metabolites.
Mobile Phase A Water with 0.1% Formic Acid Aqueous component, with acid to promote protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic solvent to elute compounds from the reversed-phase column.
Flow Rate 0.3 - 0.4 mL/min Optimized for column dimensions and particle size to ensure efficient separation.
Gradient Elution Varied percentage of B over time Allows for the effective separation of compounds with different polarities within a single run.
Column Temperature 35 - 40 °C Controls retention time reproducibility and can improve peak shape.

Tandem Mass Spectrometric Parameters for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). nih.gov In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and matrix interference.

For Epoxiconazole, which has a monoisotopic mass of approximately 329.07 Da, the protonated molecule [M+H]⁺ is typically selected as the precursor ion at m/z 330.1. jfda-online.com For its deuterated analogue, Epoxiconazole-d4, the precursor ion would be monitored at m/z 334.1. The collision energy is optimized to produce characteristic and abundant product ions. At least two MRM transitions are usually monitored for each analyte—one for quantification (the most intense) and one for confirmation. lcms.cz

Table 2: Illustrative Tandem MS (MRM) Parameters for Epoxiconazole and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
Epoxiconazole 330.1 129.0 70.0 25
This compound 334.1 133.0 74.0 25

Note: Product ions and collision energies are illustrative and require optimization on the specific instrument used. lcms.czjfda-online.com

Role of this compound as an Internal Standard in Method Validation

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. Because this compound is chemically identical to the native analyte, it co-elutes chromatographically and experiences nearly identical behavior during sample extraction, cleanup, and ionization. tcichemicals.com

During method validation, this compound plays a crucial role:

Correction for Matrix Effects : Complex matrices can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since the deuterated standard is affected by these matrix effects in the same way as the native compound, the ratio of their signals remains constant, ensuring accurate quantification. labrulez.com

Compensation for Analyte Loss : Losses can occur at any stage of sample preparation. By adding a known amount of this compound at the very beginning of the extraction process, it compensates for any procedural losses. mdpi.com

Improved Precision and Accuracy : By correcting for variations in instrument response and extraction efficiency, the internal standard significantly improves the precision and accuracy of the measurements, which is a key requirement for method validation according to regulatory guidelines. sigmaaldrich.com The use of deuterated internal standards has been shown to reduce relative standard deviation (RSD) values and improve accuracy percentages significantly. tcichemicals.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Analysis

While LC-MS/MS is often preferred, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, particularly for its high chromatographic resolution. However, many complex molecules like triazole fungicides are not sufficiently volatile or thermally stable for direct GC analysis.

Derivatization Strategies for Volatility Enhancement

To overcome the limitations of low volatility and potential thermal degradation in the GC inlet, a chemical derivatization step is often necessary. tcichemicals.com This process modifies the analyte's functional groups to create a more volatile and thermally stable derivative. For compounds like Epoxiconazole or its metabolites that may contain polar functional groups (e.g., hydroxyl groups), silylation is a common and effective derivatization strategy. brjac.com.br

Silylation involves replacing active hydrogens in polar functional groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS), are widely used. massbank.euaustinpublishinggroup.com The reaction converts polar -OH groups into nonpolar -O-Si(CH₃)₃ ethers, which are much more volatile and produce better chromatographic peak shapes. The optimization of the derivatization reaction, including temperature and time, is crucial to ensure the reaction goes to completion. massbank.eu

Table 3: Common Derivatization Approaches for GC-MS Analysis

Derivatization Type Reagent Example Target Functional Group Resulting Derivative
Silylation BSTFA + 1% TMCS Hydroxyl (-OH), Amine (-NH) Trimethylsilyl (TMS) ether/amine
Acylation Trifluoroacetic Anhydride (TFAA) Hydroxyl (-OH), Amine (-NH) Trifluoroacetyl ester/amide

Mass Spectrometric Detection Modes for Deuterated Analogues

For GC-MS analysis, two primary detection modes are used: SCAN and Selected Ion Monitoring (SIM).

SCAN Mode : The mass spectrometer scans across a wide range of mass-to-charge ratios, generating a full mass spectrum for any eluting compound. This is useful for qualitative analysis and initial identification of unknown compounds. nih.gov

Selected Ion Monitoring (SIM) Mode : For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity. austinpublishinggroup.comnih.gov Instead of scanning all masses, the mass spectrometer is set to monitor only a few specific, characteristic ions for the target analyte and its internal standard.

When using this compound as an internal standard, specific ions are chosen for both the native compound and the deuterated analogue. For example, in the analysis of triazole fungicides, fragment ions are often found at m/z <250. The quantification is based on the ratio of the peak area of a specific ion from the native Epoxiconazole to the peak area of a corresponding ion from this compound. This approach corrects for injection volume variations and other instrumental fluctuations, ensuring robust and accurate quantification. The use of deuterated standards in GC-MS is a well-established technique to circumvent analyte loss and correct for analytical variability. mdpi.com

Application of this compound in Multi-Residue Analytical Frameworks for Environmental and Agricultural Matrices

The accurate quantification of pesticide residues in complex environmental and agricultural samples is a critical task for ensuring food safety and monitoring environmental health. Epoxiconazole, a broad-spectrum triazole fungicide, is widely used in agriculture, leading to its potential presence in various matrices such as soil, water, and plant tissues. nyxxb.cnresearchgate.net Multi-residue analytical methods, capable of simultaneously detecting and quantifying numerous pesticides, are essential for efficient monitoring. In this context, the use of stable isotope-labeled internal standards, such as this compound, has become indispensable for achieving high accuracy and precision. caymanchem.com

This compound is a deuterated analogue of epoxiconazole, intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. caymanchem.com Its chemical and physical properties are nearly identical to the non-labeled analyte, allowing it to mimic the behavior of epoxiconazole during sample preparation and analysis. This co-elution and similar ionization behavior enable the correction for matrix effects and variations in extraction recovery, leading to more reliable and accurate quantification.

Sample Preparation Techniques for Complex Environmental Samples (e.g., soil, water, plant tissues)

The preparation of complex environmental samples is a crucial step in the analytical workflow, aiming to extract the target analytes from the matrix and remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices. mdpi.comesjpesticides.org.eg

Soil Samples: For the analysis of epoxiconazole in soil, a modified QuEChERS approach is often employed. A typical procedure involves the following steps:

A representative soil sample is weighed into a centrifuge tube.

Water is added to the soil to facilitate extraction. nih.gov

Acetonitrile is added as the extraction solvent, and the mixture is vigorously shaken or sonicated. nyxxb.cn

Salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added to induce phase separation and enhance the partitioning of epoxiconazole into the acetonitrile layer. researchgate.net

The sample is then centrifuged to separate the solid matrix from the supernatant.

The resulting extract undergoes a dispersive solid-phase extraction (d-SPE) cleanup step. This involves adding a combination of sorbents like primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments. nih.gov

After another centrifugation step, the final extract is filtered and ready for LC-MS/MS analysis.

Water Samples: For water samples, the QuEChERS method can also be adapted. The general steps include:

A water sample is placed in a centrifuge tube.

Acetonitrile is added as the extraction solvent. mdpi.com

Salts are added to promote the transfer of pesticides into the organic layer.

The mixture is shaken and centrifuged.

A cleanup step using d-SPE with appropriate sorbents is performed to remove co-extracted matrix components. A combination of ENVI-Carb and PSA has been shown to provide good recoveries for a wide range of pesticides in agricultural water. mdpi.comresearchgate.net

The final extract is concentrated and reconstituted in a suitable solvent for injection into the analytical instrument.

Plant Tissues: The analysis of epoxiconazole in plant tissues, such as fruits, vegetables, and grains, also benefits from the QuEChERS methodology. The process for plant matrices is similar to that for soil:

The plant material is first homogenized to ensure a representative sample. esjpesticides.org.eg

A portion of the homogenized sample is weighed into a centrifuge tube.

Acetonitrile is added, and the sample is extracted. ijariit.com

QuEChERS salts are added to facilitate partitioning.

After centrifugation, the supernatant is subjected to d-SPE cleanup. For plant matrices with high fat content, such as olives and sunflower seeds, specific optimization of the d-SPE sorbents is crucial to minimize matrix effects. ipbeja.pt For other plant materials like beans and zucchini, a combination of PSA and anhydrous MgSO₄ is effective. esjpesticides.org.eg

The purified extract is then analyzed by LC-MS/MS.

Throughout these procedures, this compound is added at the beginning of the sample preparation process. This allows it to undergo the same extraction, partitioning, and potential losses as the native epoxiconazole, thereby providing a reliable basis for quantification.

Quantification of Epoxiconazole and Related Compounds Using this compound

The use of this compound as an internal standard significantly enhances the accuracy of quantification in multi-residue analysis by correcting for matrix-induced signal suppression or enhancement and variations in recovery. The quantification is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

The principle of quantification using an isotope-labeled internal standard involves creating a calibration curve by plotting the ratio of the peak area of the analyte (epoxiconazole) to the peak area of the internal standard (this compound) against the concentration of the analyte. By measuring this ratio in an unknown sample, the concentration of epoxiconazole can be accurately determined.

Research Findings:

A study on the simultaneous and enantioselective determination of cis-epoxiconazole in tea, tea infusion, and soil samples utilized (±)-cis-Epoxiconazole-d4 as an internal standard with chiral high-performance liquid chromatography coupled with tandem quadrupole-time-of-flight mass spectrometry. caymanchem.com This highlights the utility of the deuterated standard in complex matrices and for stereospecific analysis.

In a multi-residue method for analyzing pesticides in soil, the use of isotopically labeled analogues for internal standard calibration was a key component for achieving accurate quantification. nih.gov While not specific to this compound for all analytes, the principle remains the same.

The following tables summarize typical validation data for the analysis of epoxiconazole in various matrices, demonstrating the performance of such analytical methods.

Table 1: Sample Preparation and Analytical Method Parameters for Epoxiconazole

ParameterSoilWaterPlant Tissues (Beans & Zucchini)
Sample Preparation Method Modified QuEChERSModified QuEChERSQuEChERS
Extraction Solvent AcetonitrileAcetonitrileAcetonitrile
Cleanup Sorbents PSA, C18, GCBENVI-Carb, PSAPSA, Anhydrous MgSO₄
Analytical Technique LC-MS/MSLC-MS/MSHPLC-DAD
Internal Standard This compoundThis compoundNot specified in source
Source nyxxb.cnnih.gov mdpi.comresearchgate.net esjpesticides.org.eg

Table 2: Method Validation Data for Epoxiconazole Analysis

MatrixFortification Levels (mg/kg)Recovery (%)Linearity (R²)LOQ (mg/kg)Source
Wheat Grain & Soil 0.01, 0.1, 282 - 930.99940.01 nyxxb.cn
Beans & Zucchini 0.01, 0.1, 1.096 - 102>0.990.01 esjpesticides.org.eg
Rice 0.02, 0.170 - 120≥0.99Not specified researchgate.net
Agricultural Water (µg/L) 10, 50, 100>93.9 (for most pesticides)>0.99910.1 - 9.9 (µg/L) researchgate.net

Note: The use of an internal standard like this compound is crucial for achieving the high recovery and precision values reported, especially in complex matrices where matrix effects are significant.

The data demonstrates that methods employing techniques like QuEChERS for sample preparation and LC-MS/MS for analysis, particularly when coupled with the use of a stable isotope-labeled internal standard like this compound, provide the necessary sensitivity, accuracy, and robustness for the reliable quantification of epoxiconazole in diverse environmental and agricultural samples.

Environmental Fate and Transformation Pathways of Epoxiconazole Investigated Via Deuterated Analogue Tracing

Abiotic Degradation Studies Using Epoxiconazole-d4

The breakdown of chemical compounds in the environment can occur through non-biological processes, collectively known as abiotic degradation. The use of this compound is pivotal in understanding the rates and pathways of these reactions.

Photolytic Transformation Pathways and Kinetics in Aqueous Systems

Sunlight can be a significant driver of chemical transformation in water bodies. Studies on the photolytic degradation of epoxiconazole (B1671545) have been enhanced by the use of its deuterated form. While direct photolysis of epoxiconazole is not considered a primary degradation route, indirect photolysis, mediated by other substances in the water, can occur. nih.gov Research investigating these processes often employs this compound as an internal standard to accurately quantify the diminishing concentration of the parent compound over time when exposed to simulated or natural sunlight. This allows for the calculation of photolytic half-lives under various conditions.

Hydrolytic Stability Assessments and Products Identification

Hydrolysis, the reaction with water, is another key abiotic degradation pathway for many pesticides. However, studies have shown that epoxiconazole is a remarkably stable compound in this regard. It is resistant to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9). In experiments designed to assess this stability, this compound is used as a surrogate standard to ensure the accuracy of measurements and to confirm that any observed loss is not due to analytical errors but to actual degradation.

Biotic Transformation Processes in Environmental Compartments

The most significant breakdown of epoxiconazole in the environment is driven by living organisms, particularly microorganisms. This compound is a critical tool for elucidating these complex biotic transformation pathways.

Microbial Degradation in Soil Ecosystems

Soil is a primary recipient of epoxiconazole through agricultural application. Numerous studies have investigated its fate in this complex matrix, revealing that its persistence can be highly variable depending on soil type and microbial activity. researchgate.netnih.gov The half-life of epoxiconazole in soil can range from a few weeks to over a year. researchgate.netresearchgate.net

Biotransformation in Aquatic Sediments and Water Columns

When epoxiconazole enters aquatic systems, it can partition between the water column and the sediment. Sediments, often rich in microbial life, can be hotspots for biodegradation. Studies have shown that under flooded conditions, the degradation of epoxiconazole can be slow. researchgate.net In research focusing on biotransformation in aquatic environments, this compound serves as an invaluable tool for spiking samples and tracking the efficiency of extraction methods, ensuring that the measured concentrations of the parent compound and any potential transformation products are accurate.

Elucidation of Environmental Transformation Products and Degradation Kinetics

A key aspect of understanding the environmental fate of a pesticide is identifying the new compounds, or transformation products, that are formed as the parent molecule breaks down. These transformation products may have their own toxicological and environmental profiles.

Recent research has begun to identify several transformation products of epoxiconazole in various environmental matrices. For example, in studies involving earthworms, hydroxylated and methoxylated metabolites of epoxiconazole have been identified. nih.gov While these studies did not explicitly use this compound as a tracer for metabolite identification, the use of deuterated standards is a common and powerful technique in metabolomics to confirm the identity of novel metabolites. By comparing the mass spectra of potential metabolites with their deuterated analogues, researchers can confidently elucidate their structures.

The accurate determination of degradation kinetics, or how fast a compound breaks down, is fundamental to environmental risk assessment. The use of this compound as an internal standard in kinetic studies improves the precision and reliability of the data, leading to more accurate half-life calculations.

Degradation ProcessEnvironmental CompartmentTypical Half-life (DT50) of EpoxiconazoleRole of this compound
Photolysis Aqueous SystemsVariable, dependent on water chemistryInternal standard for accurate quantification
Hydrolysis Aqueous SystemsStable at pH 5-9Surrogate standard for analytical accuracy
Microbial Degradation SoilWeeks to > 1 yearInternal standard for dissipation studies
Biotransformation Aquatic SedimentsSlow under flooded conditionsTool for method validation and quantification

Identification of Epoxiconazole Degradation Products in Environmental Matrices

The biotransformation of Epoxiconazole in the environment leads to the formation of various degradation products, also known as transformation products (TPs). The degradation process is primarily driven by microbial activity in the soil. tandfonline.com Tracer studies utilizing this compound are instrumental in unequivocally identifying these TPs. When this compound is introduced into an environmental matrix, such as soil or water, its metabolic fate mirrors that of the non-labeled Epoxiconazole.

Through techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can distinguish the deuterated TPs from other compounds present in the sample. Research has successfully identified several key degradation products of Epoxiconazole. For instance, studies have reported the discovery of one methoxylated and four hydroxylated chiral TPs in soil, earthworms, and their excrement. nih.gov Notably, the epoxy ring hydroxylated TP and methoxylated TP of Epoxiconazole were identified for the first time in an environmental setting through such detailed investigations. nih.gov

The use of a deuterated standard allows for precise quantification and structural elucidation of these metabolites, confirming the degradation pathways of the parent fungicide. The primary degradation pathways include cleavage of the oxirane ring and hydroxylation of the phenyl ring. acs.org

Table 1: Identified Degradation Products of Epoxiconazole in Environmental Matrices

Degradation Product CategorySpecific Transformation ProductsEnvironmental Matrix
Hydroxylated TPs Four distinct hydroxylated chiral transformation products.Soil, Earthworms, Excrement
Methoxylated TPs One methoxylated chiral transformation product.Soil, Earthworms, Excrement
Ring-Cleavage Products Products resulting from the cleavage of the oxirane ring.Soil
Ring-Hydroxylation Products Products resulting from the hydroxylation of the phenyl ring.Soil

This table is interactive. You can sort and filter the data.

Determination of Environmental Half-Lives through Tracer Studies

A critical parameter in assessing the environmental risk of a pesticide is its half-life (DT50), which is the time it takes for half of the initial amount of the substance to degrade. Tracer studies with this compound provide a robust method for determining the half-life of Epoxiconazole in various environmental compartments without interference from existing residues of the compound.

By monitoring the decline in the concentration of this compound over time, researchers can calculate the dissipation rate and, consequently, the half-life. These studies have shown that the persistence of Epoxiconazole varies significantly depending on the environmental conditions. For example, the degradation of Epoxiconazole in soil has been found to be enantioselective in alkaline and slightly acidic soils, while in more acidic soils, both enantiomers degrade at similar rates. acs.org

The half-life of Epoxiconazole in soil can range from 20 to over 354 days. tandfonline.comresearchgate.net In aquatic environments, the half-life is generally shorter, with reported values between 11 and 20 days in field water. tandfonline.com The degradation in water can be influenced by factors such as photodegradation. tandfonline.com Laboratory studies under flooded conditions have estimated dissipation half-lives in wetland sediments to be less than 65 days, while in forest soil, wetland plants, and forest litter, the half-lives ranged from 89 to 139 days. researchgate.net

Table 2: Environmental Half-Life (DT50) of Epoxiconazole in Various Matrices

Environmental MatrixReported Half-Life (DT50) in DaysKey Influencing FactorsReference
Paddy Field Soil 20 - 69Microbial activity, application rate tandfonline.com
Paddy Field Water 11 - 20Photodegradation, application rate tandfonline.com
Rice Plant 14 - 39Plant metabolism researchgate.net
Wheat Grain 10.3Crop variety, environmental factors sci-hub.se
Various Soils (Lab) 78 - 184Soil pH acs.org
Wetland Sediments (Flooded) < 65Redox conditions researchgate.net
Forest Soil (Flooded) 89 - 139Organic matter content researchgate.net

This table is interactive. You can sort and filter the data.

Biotransformation Research in Non Human Biological Systems Utilizing Epoxiconazole D4

Plant Uptake and Metabolic Fate Studies

Systemic Distribution and Accumulation in Plant Tissues

Epoxiconazole (B1671545) is a systemic fungicide, meaning it is absorbed and translocated within the plant's vascular system. wikipedia.orgherts.ac.uk This mobility allows the compound to be distributed from the point of application to other parts of the plant, offering protection to both existing and newly developing tissues. oregonstate.edu The primary route for this internal transport is the xylem, which moves water and nutrients upward and outward from the roots to the stems and leaves. oregonstate.edu

Studies on rice plants have shown that following uptake, epoxiconazole tends to accumulate predominantly in the roots. researchgate.net However, a continuous transport from the stems to the leaves has also been observed, leading to a subsequent increase in its concentration in the foliar tissues. researchgate.net The ability of plants to absorb systemic pesticides like epoxiconazole is not limited to foliar application; they can also be taken up by roots from the soil. oregonstate.edu The efficiency of this uptake and translocation can be influenced by the compound's physicochemical properties and the specific characteristics of the soil and plant. researchgate.netresearchgate.net

Metabolic Pathways and metabolite Profiling in Plant Species

Once absorbed, plants perceive pesticides like epoxiconazole as foreign substances, or xenobiotics, which triggers a metabolic detoxification response. mdpi.com While the primary mode of action for epoxiconazole is the inhibition of ergosterol (B1671047) biosynthesis in fungi, its interaction with plant metabolism is centered on detoxification processes. wikipedia.org This can involve a broad reprogramming of the plant's secondary metabolism. mdpi.com

Detailed studies on specific epoxiconazole metabolites in plants are not extensively documented in publicly available literature. However, research on wheat has utilized metabolomics to study metabolic responses to fungal pathogens that epoxiconazole is designed to control. These studies have identified the accumulation of resistance-related compounds, such as flavonoids and metabolites from the phenylpropanoid pathway, which the plant produces to defend itself. nih.gov While this is a plant response to the pathogen rather than the fungicide, it highlights the metabolic pathways that can be activated. General pesticide metabolism in plants typically involves phases of transformation (oxidation, reduction, hydrolysis) followed by conjugation with molecules like sugars or amino acids to increase water solubility and reduce toxicity, facilitating sequestration or storage. An EPA fact sheet notes that approximately 30 metabolites of epoxiconazole have been identified in rat studies, but a comparable detailed map for plant species is not specified. epa.gov

Enantioselective Metabolism in Plants

Epoxiconazole is a chiral compound, existing as different stereoisomers (enantiomers) which can have different biological activities and degradation rates. While research has demonstrated enantioselective degradation and biotransformation in soil, water, and invertebrate species, specific studies detailing the enantioselective metabolism of epoxiconazole within plant tissues are limited in the available scientific literature. nih.govnih.gov This indicates that while plants metabolize the fungicide, the specific preference for one enantiomer over another within the plant's metabolic systems is an area requiring further investigation.

Biotransformation in Invertebrate and Non-Human Vertebrate Models

Earthworm Biotransformation and Metabolite Identification

Soil-dwelling organisms like earthworms are directly exposed to fungicides applied in agriculture. Research on the biotransformation of epoxiconazole in earthworms reveals enantioselective processes. During the accumulation phase, the 2S,3R-(–)-epoxiconazole enantiomer was found to be preferentially enriched in the earthworms.

Metabolite analysis has successfully identified several transformation products (TPs) in the earthworm-soil system. These findings confirm that earthworms actively metabolize epoxiconazole, primarily through oxidation reactions. The biotransformation is significantly mediated by the Cytochrome P450 (CYP450) monooxygenase enzyme system in the earthworms. For the first time in an environmental context, an epoxy ring hydroxylated TP and a methoxylated TP of epoxiconazole were discovered.

Identified Transformation Products of Epoxiconazole in the Earthworm-Soil System
Metabolite TypeNumber IdentifiedKey Transformation
Hydroxylated Chiral TPs4Hydroxylation
Methoxylated Chiral TPs1Methoxylation

Aquatic Organism Metabolic Studies (e.g., Zebrafish, Phytoplankton)

Zebrafish (Danio rerio)

Zebrafish are a common model organism for studying the effects of chemical compounds on aquatic vertebrates. Studies show that exposure to epoxiconazole induces significant metabolic disturbances. mdpi.comnih.gov Key findings include alterations in lipid, amino acid, and glucose metabolism. nih.gov Specifically, exposure has been shown to increase levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL). nih.gov Furthermore, epoxiconazole can disrupt the intestinal barrier and alter the composition of the gut microbiota. nih.gov At a genetic level, changes in the expression of genes associated with triglyceride synthesis and cholesterol metabolism, such as cyp51 and PPAR-γ, have been recorded. nih.gov

Summary of Metabolic Effects of Epoxiconazole on Zebrafish
Metabolic AreaObserved EffectReference
Lipid MetabolismIncrease in triglycerides, total cholesterol, LDL; altered gene expression (e.g., cyp51, PPAR-γ) nih.govnih.gov
Amino Acid MetabolismAlterations in amino acid and carnitine levels nih.gov
Gut MicrobiotaAltered structure and abundance of intestinal microflora nih.gov
Organ HistopathologyHepatic (liver) damage nih.gov

Phytoplankton

Phytoplankton, as primary producers in aquatic ecosystems, are also susceptible to epoxiconazole. Studies on the marine diatom Chaetoceros calcitrans have demonstrated that the fungicide inhibits growth. researchgate.net Exposure led to physiological changes, including an increase in the average cellular volume and a higher content of photosynthetic pigments like chlorophylls (B1240455) and carotenoids. researchgate.net Similarly, toxicity has been observed in the green microalga Chlorella vulgaris. nih.gov These findings indicate that epoxiconazole can disrupt basic metabolic and physiological functions in phytoplankton, potentially impacting the base of the aquatic food web.

In Vitro Enzymatic Biotransformation in Non-Human Cell and Tissue Systems

In vitro studies using subcellular fractions, such as microsomes, and cell cultures from various non-human organisms are instrumental in elucidating the enzymatic processes responsible for the biotransformation of xenobiotics. These systems allow for the investigation of specific metabolic reactions in a controlled environment, free from the complexities of a whole organism.

Research on the parent compound, epoxiconazole, indicates that the primary enzymatic reactions involved in its metabolism are mediated by the cytochrome P450 (CYP450) monooxygenase system. These enzymes are prevalent in the liver or equivalent tissues of many non-human organisms and are key players in Phase I metabolism. The primary biotransformation pathways identified for epoxiconazole, and thus anticipated for Epoxiconazole-d4, include hydroxylation and epoxide cleavage.

Key Enzymatic Reactions:

Hydroxylation: This is a major metabolic route, where a hydroxyl group (-OH) is introduced into the molecule. For epoxiconazole, this can occur on both the aliphatic and aromatic portions of the molecule.

Epoxide Cleavage: The oxirane ring of epoxiconazole is a target for enzymatic hydrolysis, a reaction often catalyzed by epoxide hydrolases, leading to the formation of a diol.

The table below summarizes the expected primary metabolites of this compound based on the known biotransformation of epoxiconazole in non-human in vitro systems.

Parent Compound Enzyme System Primary Metabolic Reaction Expected Metabolite
This compoundCytochrome P450 (CYP450)Aromatic HydroxylationHydroxy-Epoxiconazole-d4
This compoundCytochrome P450 (CYP450)Aliphatic HydroxylationHydroxy-Epoxiconazole-d4
This compoundEpoxide HydrolaseEpoxide CleavageEpoxiconazole-diol-d4

This table presents expected metabolites based on studies of non-deuterated epoxiconazole.

Comparative Biotransformation Across Diverse Non-Human Organisms

The rate and profile of xenobiotic biotransformation can vary significantly among different species due to variations in their enzymatic machinery. Comparative studies are therefore essential for a comprehensive understanding of a compound's environmental fate.

Studies on the degradation of epoxiconazole in different environmental matrices and organisms reveal species-specific differences in metabolic capabilities. For instance, soil microorganisms have been shown to degrade epoxiconazole, with the rate and enantioselectivity of this degradation being influenced by factors such as soil pH. nih.govresearchgate.net This suggests that the microbial communities in different soil types will exhibit varied biotransformation profiles for this compound.

In aquatic ecosystems, organisms such as freshwater phytoplankton have been investigated for their ability to biotransform micropollutants. rsc.org While specific metabolite data for this compound in these organisms is not extensively detailed in publicly available literature, the use of this compound as an internal standard in such studies points to its relevance in aquatic metabolism research. rsc.org

The nematode Caenorhabditis elegans has also been used as a model organism to study the effects of azole fungicides, including epoxiconazole. acs.org These studies indicate that C. elegans can accumulate and likely metabolize these compounds.

The following table provides a comparative overview of the expected biotransformation of this compound in different non-human organisms, based on findings for the parent compound.

Organism Type Key Metabolic Tissues/Systems Primary Biotransformation Pathways Anticipated Major Metabolites
Soil MicroorganismsExtracellular and Intracellular EnzymesHydroxylation, Ring CleavageHydroxylated derivatives, Cleavage products
Freshwater PhytoplanktonCellular EnzymesHydroxylation, ConjugationHydroxy-Epoxiconazole-d4, Conjugated metabolites
Invertebrates (e.g., C. elegans)Intestinal and other tissuesHydroxylation, Glucuronidation/Sulfation (Phase II)Hydroxy-Epoxiconazole-d4, Glucuronide/Sulfate (B86663) conjugates

This table is a comparative summary based on metabolic studies of non-deuterated epoxiconazole in the respective or similar organisms.

Mechanistic Research Applications of Epoxiconazole D4 in Biological and Environmental Systems

Elucidation of Biotransformation Mechanisms through Stable Isotope Tracing

Stable isotope tracing is a robust analytical technique that utilizes compounds labeled with stable isotopes, such as deuterium (B1214612) (²H), to follow their journey through intricate metabolic networks. nih.gov By introducing a known quantity of Epoxiconazole-d4 into a biological or environmental system, researchers can readily distinguish it from its naturally occurring, non-labeled counterpart using mass spectrometry. This distinction is fundamental to accurately mapping its biotransformation pathways. nih.gov

The key advantage of using a deuterated standard like this compound is the mass shift it produces in mass spectrometric analysis. The four deuterium atoms increase the mass of the molecule by four atomic mass units. This mass difference allows for the unambiguous identification of the labeled compound and its subsequent metabolites, as they will also carry this mass signature, differentiating them from endogenous molecules and other background interferences in complex matrices. nih.gov

Pathway Mapping of Enzymatic Reactions (e.g., C-14 Demethylase Interactions)

Epoxiconazole (B1671545), like other azole fungicides, primarily functions by inhibiting the C-14 demethylase enzyme (also known as CYP51), a critical component in the biosynthesis of ergosterol (B1671047) in fungi. mdpi.com This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. However, the interaction between epoxiconazole and metabolic enzymes is not limited to its target in fungi. In non-target organisms, such as mammals and soil microbes, epoxiconazole is metabolized by various cytochrome P450 enzymes.

The use of this compound is instrumental in mapping these enzymatic interactions. In a typical in vitro experiment, liver microsomes or specific recombinant enzymes can be incubated with this compound. The subsequent analysis of the reaction mixture by liquid chromatography-mass spectrometry (LC-MS) can pinpoint the formation of metabolites. Because any metabolite originating from this compound will be four mass units heavier than if it were formed from the non-labeled parent, its pathway of formation is confirmed. This methodology allows for the precise study of which enzymes are responsible for specific metabolic steps, such as hydroxylation or cleavage of the molecule.

Identification of Epoxiconazole Metabolites and Conjugates in Non-Human Systems

The biotransformation of epoxiconazole can lead to a variety of metabolites, some of which may retain biological activity or have different toxicological properties. Identifying these metabolites is crucial for a comprehensive risk assessment. Studies on the biotransformation of epoxiconazole in various non-human systems have identified several key metabolites. For instance, in earthworms (Eisenia foetida), epoxiconazole is transformed into five different products. nih.gov Another study in an earthworm-soil system identified one methoxylated and four hydroxylated chiral transformation products.

The application of this compound in such studies significantly enhances the confidence in metabolite identification. When analyzing complex environmental or biological samples, researchers co-administer the labeled this compound with the non-labeled epoxiconazole. The presence of a "doublet" of peaks in the mass spectrum—one for the native metabolite and one for its d4-labeled counterpart, separated by four mass units—provides unequivocal evidence of a metabolite's identity. This "isotopic pattern" is a powerful tool for distinguishing true metabolites from background noise and for discovering novel or unexpected transformation products.

Table 1: Identified Metabolites of Epoxiconazole in Non-Human Systems

Metabolite Type Description System of Observation
Hydroxylated Metabolites Addition of one or more hydroxyl (-OH) groups to the epoxiconazole structure. Earthworm-soil systems
Methoxylated Metabolites Addition of a methoxy (B1213986) (-OCH3) group. Earthworm-soil systems
Transformation Products Various degradation products with altered chemical structures. Earthworms

Kinetic Isotope Effect Studies in Biotransformation Processes

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. youtube.com Specifically, the replacement of a hydrogen atom with a deuterium atom often leads to a slower reaction rate, as the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.gov This principle can be applied using this compound to pinpoint the rate-limiting steps in its metabolic degradation.

Table 2: Theoretical Application of KIE in this compound Metabolism

Experimental Setup Observation Mechanistic Implication
Incubate equal mixture of Epoxiconazole and this compound with metabolic enzymes (e.g., liver microsomes). The ratio of this compound to Epoxiconazole increases over time in the remaining substrate pool. The cleavage of a C-H bond at a deuterated position is a rate-limiting step in the metabolic pathway.
Analyze the formation rate of a specific metabolite from both labeled and unlabeled precursors. The rate of formation of the deuterated metabolite is significantly slower than the non-deuterated metabolite. The formation of this specific metabolite involves the cleavage of a C-H bond at the site of deuteration.

Investigating Stereoselective Biotransformation Mechanisms in Environmental and Biological Systems

Epoxiconazole is a chiral compound, existing as different stereoisomers (enantiomers and diastereomers) which are non-superimposable mirror images of each other. It is well-documented that the biotransformation of chiral pesticides can be stereoselective, meaning that different stereoisomers are metabolized at different rates or via different pathways. nih.gov This can lead to an enrichment of one stereoisomer in the environment or in an organism, which is significant as different stereoisomers can have varying levels of fungicidal activity and toxicity.

This compound, when synthesized as a specific stereoisomer, becomes an invaluable tool for dissecting these stereoselective processes. By using a deuterated standard of a single, known stereoisomer as an internal standard, the quantification of each of the native stereoisomers in a sample can be performed with much greater accuracy. This allows for precise tracking of the fate of each stereoisomer over time in a given system.

For example, a study on earthworms showed preferential enrichment of (-)-epoxiconazole. nih.gov In such an experiment, a deuterated standard like this compound would be added during sample extraction to correct for any losses during sample preparation and analysis, thereby ensuring that the measured differences in enantiomeric fractions are accurate reflections of the biological processes and not analytical artifacts. This precise quantification is essential for understanding the mechanisms behind the observed stereoselectivity, which are often due to the specific fit of different stereoisomers in the active sites of metabolic enzymes.

Future Research Directions and Advanced Methodological Integration for Epoxiconazole D4 Studies

Emerging Analytical Technologies for Enhanced Spatio-Temporal Resolution

The pursuit of a more granular understanding of contaminant distribution and dynamics in the environment necessitates the adoption of analytical technologies capable of high spatio-temporal resolution. The use of deuterated tracers like Epoxiconazole-d4 is integral to this endeavor.

Recent advancements in analytical instrumentation are paving the way for more precise tracking of contaminants. High-resolution mass spectrometry (HRMS), particularly instruments like the Thermo Scientific MAT253-Ultra, offers mass resolving power up to ~27,000, enabling the clear differentiation of isobaric interferences. capes.gov.br This capability is crucial when tracing isotopically labeled compounds in complex environmental samples. Such high resolution can, for instance, distinguish between a metabolite labeled with one deuterium (B1214612) atom versus one carbon-13 atom. nih.gov

Combining these advanced mass spectrometry techniques with sophisticated separation methods like capillary zone electrophoresis (CZE) can further enhance analytical precision. nih.gov CZE separates molecules based on their size-to-charge ratio and has been shown to be minimally affected by the deuterium isotope effect, which can sometimes cause retention time shifts in liquid chromatography. nih.govskyline.ms This combination allows for robust and accurate quantification of deuterated standards and their parent compounds.

Furthermore, the application of Isotope Ratio Mass Spectrometry (IRMS) provides a powerful tool for tracing the "isotope fingerprint" of a sample, which is a unique chemical signature that varies across different environmental compartments. thermofisher.com By analyzing the isotopic ratios of elements like hydrogen (including deuterium), carbon, nitrogen, and oxygen, researchers can trace the movement and transformation of compounds like this compound through ecosystems. thermofisher.comresearchgate.net This approach allows for the spatio-temporal assessment of contamination and can help identify the origin and pathways of pollutants. researchgate.netcnr.it

Table 1: Emerging Analytical Technologies and their Application in this compound Studies

Analytical TechnologyPrinciple of OperationAdvantage for this compound StudiesPotential Application
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratio with very high accuracy, allowing for the differentiation of molecules with very similar masses.Can distinguish this compound and its transformation products from matrix interferences and other isotopologues. capes.gov.brAccurate quantification of this compound and its metabolites in complex matrices like soil and water.
Capillary Zone Electrophoresis (CZE)-MSSeparates ions based on their electrophoretic mobility in a capillary.Minimal deuterium isotope effect, leading to co-migration of the deuterated standard and the analyte for more accurate quantification. nih.govHigh-throughput and precise analysis of this compound in environmental samples.
Isotope Ratio Mass Spectrometry (IRMS)Measures the relative abundance of isotopes in a sample.Can trace the fate and transport of this compound by analyzing changes in the deuterium isotope ratio in different environmental compartments. thermofisher.comMapping the spatio-temporal distribution and degradation pathways of epoxiconazole (B1671545) in a watershed.

Integration of Stable Isotope Tracing with -Omics Approaches (e.g., Metabolomics, Proteomics) for Holistic System Understanding

To achieve a comprehensive understanding of the impact of xenobiotics like epoxiconazole on biological systems, it is crucial to move beyond simple quantification and explore their effects on a molecular level. The integration of stable isotope tracing with -omics technologies offers a powerful strategy to achieve this holistic view. nih.gov

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can be significantly enhanced by the use of stable isotope labeling. nih.govacs.orgnih.gov By introducing this compound into a biological system, researchers can trace its metabolic fate. Any metabolites that incorporate the deuterium label can be readily identified using mass spectrometry. acs.org This approach, known as stable isotope-assisted metabolomics, facilitates the discovery of novel biotransformation products of epoxiconazole. acs.orgresearchgate.net Furthermore, by observing changes in the broader metabolome, scientists can identify metabolic pathways that are perturbed by exposure to the fungicide. researchgate.net

Proteomics , the study of the entire set of proteins expressed by an organism, can also benefit from the use of deuterated standards. While this compound itself is not directly incorporated into proteins, its presence can influence protein expression. Quantitative proteomics techniques, which often rely on stable isotope labeling of peptides, can be used to assess how epoxiconazole exposure alters the proteome of an organism. nih.gov This can reveal key proteins and enzymatic pathways involved in the detoxification and metabolism of the fungicide. For instance, an upregulation of certain cytochrome P450 enzymes in response to epoxiconazole exposure could be quantified. researchgate.net

The integration of these -omics datasets provides a systems biology perspective on the interactions between a contaminant and an organism. nih.govresearchgate.net This multi-omics approach allows for the construction of detailed molecular interaction networks, providing a more complete picture of the toxicological and metabolic consequences of epoxiconazole exposure.

Table 2: Integration of this compound with -Omics Technologies

-Omics TechnologyRole of this compoundInformation GainedExample Research Question
MetabolomicsActs as a tracer to identify metabolites derived from the parent compound.Identification of novel biotransformation products and elucidation of metabolic pathways. acs.orgresearchgate.netWhat are the primary and secondary metabolites of epoxiconazole in a soil microorganism?
ProteomicsUsed as an internal standard for quantifying changes in protein expression in response to epoxiconazole exposure.Identification of proteins and enzymes involved in the detoxification and stress response to epoxiconazole. nih.govWhich cytochrome P450 enzymes are upregulated in fish exposed to epoxiconazole?
TranscriptomicsWhile not directly used, it provides a complementary dataset to understand the genetic response to epoxiconazole exposure.Identification of genes whose expression is altered by epoxiconazole, providing insight into the mechanisms of toxicity. researchgate.netWhich genes are differentially expressed in earthworms exposed to epoxiconazole-contaminated soil?

Computational Modeling and Prediction of Environmental Fate and Biotransformation based on Deuterated Tracer Data

Computational modeling is an increasingly vital tool for predicting the environmental fate and potential biotransformation of chemical contaminants. rsc.org These models can simulate the transport, degradation, and transformation of compounds in various environmental compartments. The data generated from studies using deuterated tracers like this compound can significantly enhance the accuracy and predictive power of these models.

By providing precise data on the degradation rates and transformation products of epoxiconazole in specific environments (e.g., soil, water), deuterated tracer studies can be used to calibrate and validate environmental fate models. pnas.orgnih.gov For example, the measured half-life of epoxiconazole in a particular soil type, determined using this compound as an internal standard, can be used as a key input parameter for a predictive model.

Furthermore, the identification of novel metabolites through stable isotope tracing can help to refine biotransformation pathway prediction tools. nih.govoup.com These tools use algorithms based on known biochemical reactions to predict the likely metabolites of a parent compound. rsc.org By comparing the predicted metabolites with those experimentally identified using this compound, the prediction rules and algorithms of these models can be improved. This iterative process of experimental validation and model refinement leads to more accurate predictions of the environmental behavior of new and existing chemicals.

Expansion of this compound Applications in Novel Environmental Contaminant Research and Remediation Studies

The utility of this compound extends beyond the study of its parent compound. As a well-characterized deuterated standard, it can serve as a valuable tool in broader environmental research and remediation studies.

In the field of contaminant research , this compound can be used as a "performance standard" to evaluate the effectiveness of different analytical methods for detecting trace organic pollutants. mdpi.comasme.org Its known concentration and isotopic signature provide a reliable benchmark for assessing the accuracy and precision of new analytical techniques.

In remediation studies , deuterated tracers can be employed to monitor the effectiveness of different remediation strategies. mdpi.comresearchgate.net For example, in a bioremediation experiment aimed at degrading epoxiconazole in contaminated soil, this compound can be spiked into the system. By tracking the disappearance of the deuterated compound over time, researchers can accurately quantify the rate of degradation achieved by the remediation process. This approach provides a more reliable measure of remediation efficiency compared to simply monitoring the non-labeled compound, which can be subject to matrix effects and other analytical interferences. clearsynth.com

Moreover, the principles learned from tracing this compound can be applied to the study of other emerging contaminants. The methodologies developed for tracking this deuterated fungicide can be adapted to synthesize and utilize deuterated versions of other pollutants, thereby expanding our ability to understand and mitigate their environmental impact. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations when designing an experiment to assess Epoxiconazole-d4’s stability under varying environmental conditions?

  • Methodological Answer :

  • Controlled Variables : Define independent variables (e.g., temperature, pH, light exposure) and dependent variables (e.g., degradation rate, metabolite formation). Use a trial experiment to determine optimal ranges for variables .
  • Analytical Techniques : Employ GC-MS or HPLC for quantification (as in ’s protocol for Epoxiconazole analysis). Validate methods with calibration curves and recovery tests.
  • Statistical Design : Include triplicate measurements, error bars (standard deviation), and ANOVA to compare degradation rates across conditions .
  • Example Table :
VariableControl RangeAnalytical MethodStatistical Test
Temperature20°C–40°CGC-MSANOVA
pH4.0–9.0HPLCt-test

Q. How should researchers validate the purity of synthesized this compound?

  • Methodological Answer :

  • Synthesis Protocol : Follow documented procedures for triazole derivatives (e.g., refluxing with substituted benzaldehyde in ethanol, as in ).
  • Characterization : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Compare spectral data to non-deuterated Epoxiconazole .
  • Purity Metrics : Report melting point ranges (e.g., 141–143°C, as in ) and chromatographic retention times against certified standards.

Advanced Research Questions

Q. How can researchers resolve contradictions between observed this compound degradation rates in laboratory settings versus field studies?

  • Methodological Answer :

  • Identify Confounding Variables : Evaluate differences in soil composition, microbial activity, or UV exposure between lab and field .
  • Controlled Replication : Simulate field conditions in lab mesocosms (e.g., using soil samples from field sites) to isolate variables .
  • Meta-Analysis : Compare degradation data across peer-reviewed studies, highlighting methodological discrepancies (e.g., extraction protocols, detection limits) .

Q. What statistical approaches are most robust for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to logistic or Hill equation models to estimate EC50 values.
  • Error Propagation : Calculate confidence intervals for dose-response curves using bootstrap resampling .
  • Sensitivity Analysis : Test assumptions (e.g., normality, homoscedasticity) and apply transformations (e.g., logit) if needed .

Q. How can isotopic labeling (deuteration) influence the interpretation of this compound’s metabolic pathways?

  • Methodological Answer :

  • Tracer Studies : Use LC-MS/MS to track deuterium retention in metabolites. Compare to non-deuterated analogs to identify kinetic isotope effects .
  • Quantitative NMR : Measure ²H incorporation in degradation products to validate metabolic stability .
  • Data Interpretation : Account for potential artifactual deuterium exchange in aqueous environments by including control experiments .

Data Interpretation and Reporting

Q. What strategies mitigate biases when comparing this compound bioactivity data across studies with divergent methodologies?

  • Methodological Answer :

  • Standardization : Adopt OECD or EPA guidelines for assays (e.g., algal growth inhibition tests) to ensure cross-study comparability .
  • Uncertainty Quantification : Report relative standard deviations (RSD) for replicates and use mixed-effects models to account for inter-lab variability .
  • Transparency : Publish raw data in supplementary materials (e.g., spectral files, chromatograms) to enable reanalysis .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s environmental persistence?

  • Methodological Answer :

  • Model Refinement : Calibrate QSAR models using experimental half-life data. Adjust parameters for soil organic matter or microbial diversity .
  • Sensitivity Testing : Identify which input variables (e.g., partition coefficients) most affect model output and prioritize their experimental validation .

Literature and Ethical Practices

Q. What criteria ensure a rigorous literature review for this compound research?

  • Methodological Answer :

  • Source Selection : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Avoid non-academic sources (e.g., National Geographic) .
  • Critical Appraisal : Assess studies for methodological flaws (e.g., small sample sizes, uncontrolled variables) using tools like CONSORT or STROBE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.